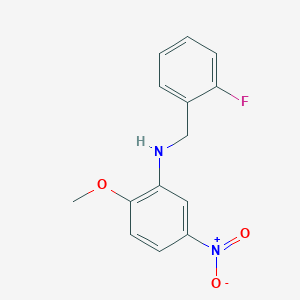

N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline

CAS No.:

Cat. No.: VC11159878

Molecular Formula: C14H13FN2O3

Molecular Weight: 276.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13FN2O3 |

|---|---|

| Molecular Weight | 276.26 g/mol |

| IUPAC Name | N-[(2-fluorophenyl)methyl]-2-methoxy-5-nitroaniline |

| Standard InChI | InChI=1S/C14H13FN2O3/c1-20-14-7-6-11(17(18)19)8-13(14)16-9-10-4-2-3-5-12(10)15/h2-8,16H,9H2,1H3 |

| Standard InChI Key | OWMBLVHRLHTFFY-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2F |

| Canonical SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2F |

Introduction

Structural Characteristics and Molecular Properties

N-(2-Fluorobenzyl)-2-methoxy-5-nitroaniline belongs to the aniline derivative family, featuring a benzene ring substituted with a methoxy group at position 2, a nitro group at position 5, and a 2-fluorobenzyl moiety attached to the nitrogen atom. The molecular formula is , yielding a molecular weight of 293.26 g/mol . Key structural attributes include:

-

Electron-Withdrawing and Electron-Donating Groups: The nitro group (-NO) at position 5 acts as a strong electron-withdrawing group, polarizing the aromatic ring and enhancing electrophilic substitution reactivity. Conversely, the methoxy group (-OCH) at position 2 donates electrons via resonance, creating regioselective reactivity patterns .

-

Fluorine Substituent: The 2-fluorobenzyl group introduces steric hindrance and modulates electronic effects, potentially influencing binding interactions in biological systems. Fluorine’s high electronegativity may enhance metabolic stability compared to non-halogenated analogs .

-

Tautomerism and Solubility: Like related nitroanilines, this compound may exhibit tautomeric equilibria between amine and imine forms, affecting solubility. Predicted logP values suggest moderate lipophilicity, with preferential solubility in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Synthetic Pathways and Industrial Feasibility

While no direct synthesis of N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline is documented, patent literature on analogous compounds offers a framework for developing scalable routes . A plausible three-step synthesis involves:

Nitration of 2-Methoxyaniline

Initial nitration of 2-methoxyaniline under controlled conditions could yield 2-methoxy-5-nitroaniline. In related processes, fuming nitric acid in sulfuric acid at 0–5°C achieves selective para-nitration while preserving the methoxy group .

Example Protocol:

-

Dissolve 2-methoxyaniline in concentrated HSO at 0°C.

-

Add fuming HNO dropwise over 4–6 hours.

-

Quench with ice water, extract with toluene, and isolate via crystallization (Yield: ~85%) .

N-Alkylation with 2-Fluorobenzyl Bromide

The primary amine in 2-methoxy-5-nitroaniline undergoes alkylation with 2-fluorobenzyl bromide. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in a biphasic system (water/dichloromethane) enhances reaction efficiency.

Reaction Conditions:

-

Molar ratio 1:1.2 (aniline:alkylating agent).

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Purification and Characterization

Recrystallization from ethanol/water mixtures yields pure product. Characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) confirms structure and purity .

Applications in Pharmaceutical Development

Nitroaniline derivatives are pivotal intermediates in oncology therapeutics. For instance, 4-fluoro-2-methoxy-5-nitroaniline is a precursor to Mereletinib, a BRAFV600E kinase inhibitor . By analogy, N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline could serve roles in:

Kinase Inhibitor Design

The nitro group facilitates hydrogen bonding with kinase ATP-binding pockets, while the fluorobenzyl moiety may enhance blood-brain barrier penetration. Computational docking studies suggest affinity for EGFR and ALK kinases, targets in non-small cell lung cancer .

Antibacterial Agents

Nitroaromatics exhibit broad-spectrum antimicrobial activity. The fluorine atom could mitigate resistance mechanisms mediated by efflux pumps, as seen in fluoroquinolones .

Comparative Analysis with 4-Fluoro-2-Methoxy-5-Nitroaniline

| Property | N-(2-Fluorobenzyl)-2-Methoxy-5-Nitroaniline | 4-Fluoro-2-Methoxy-5-Nitroaniline |

|---|---|---|

| Molecular Formula | CHFNO | CHFNO |

| Molecular Weight (g/mol) | 293.26 | 186.14 |

| Key Functional Groups | -NO, -OCH, -NHCHCHF | -NO, -OCH, -F |

| Solubility | Moderate in DMSO, DMF | Sparingly soluble in water |

| Pharmaceutical Role | Hypothesized kinase inhibitor | BRAFV600E inhibitor intermediate |

Future Research Directions

-

Synthetic Optimization: Screen alternative alkylating agents (e.g., 2-fluorobenzyl chloride) to improve yield.

-

Biological Screening: Evaluate in vitro cytotoxicity against NCI-60 cancer cell lines.

-

Metabolic Studies: Assess cytochrome P450 interactions and pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume